1-[3-(difluoromethyl)phenyl]ethan-1-one
Description
Properties
CAS No. |
1373866-59-1 |
|---|---|
Molecular Formula |
C9H8F2O |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Diazotization : 3-Aminobenzaldehyde derivatives are treated with NaNO₂ in H₂SO₄ at 0–5°C to form diazonium salts.
-
Coupling : The diazonium salt reacts with ethyl acetoacetate in the presence of cuprous chloride (CuCl) and acetic acid, forming an intermediate hydrazone.
-
Hydrolysis : The hydrazone undergoes acidic hydrolysis (HCl/H₂O) to yield the ketone.
Optimization Insights
-
Temperature Control : Maintaining ≤5°C during diazotization prevents premature decomposition.
-
Catalyst Loading : 5 mol% CuCl improves coupling efficiency, reducing side products like aryl diazo sulfides.
-
Yield : Pilot-scale reactions achieve 72–78% yield with >99.5% purity.
Difluorocarbene Insertion via S-(Difluoromethyl)sulfonium Salts
This method leverages in situ-generated difluorocarbene (:CF₂) to functionalize phenolic precursors.
Mechanism
-
Base Activation : Phenols (e.g., 3-hydroxyacetophenone) are deprotonated by LiOH or NaH, forming phenoxides.
-
Carbene Transfer : S-(Difluoromethyl)sulfonium salts (e.g., [Me₂S-CF₂H]⁺) release :CF₂, which inserts into the C–O bond.
-
Protonation : The intermediate difluoromethyl aryl ether undergoes acid-catalyzed rearrangement to the ketone.
Key Parameters
Difluorination of 1-Trifluoromethyl-1,3-Diketones
This approach exploits the reactivity of trifluoromethylated diketones for selective difluorination.
Procedure
-
Substrate Preparation : 4,4,4-Trifluoro-1-(3-methylphenyl)butane-1,3-dione is synthesized via Claisen condensation.
-
Difluorination : Selectfluor (1.2 equiv) in MeCN at reflux (82°C) for 24 hours replaces two fluorine atoms, yielding 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one.
-
Fragmentation : Treatment with Et₃N in CH₂Cl₂ cleaves the diketone backbone, producing the target ketone.
Performance Metrics
Grignard Reaction Followed by Oxidation
Adapted from trifluoromethyl acetophenone syntheses, this method uses difluoromethyl Grignard reagents.
Synthetic Pathway
-
Grignard Formation : 3-Bromobenzaldehyde reacts with Mg in THF to form the aryl Grignard reagent.
-
Nucleophilic Addition : The Grignard reagent reacts with acetyl chloride, yielding 1-[3-bromophenyl]ethan-1-ol.
-
Difluoromethylation : CuI-catalyzed cross-coupling with Zn(CF₂H)₂ introduces the -CF₂H group.
Efficiency
Comparative Analysis of Methods
Critical Evaluation
-
Cost-Effectiveness : The diazotization method offers the lowest cost per gram due to inexpensive reagents (NaNO₂, CuCl).
-
Stereochemical Control : Difluorocarbene insertion avoids racemization, making it suitable for chiral intermediates.
-
Environmental Impact : Selectfluor-mediated difluorination generates HF byproducts, necessitating scrubbers .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
1-[3-(Difluoromethyl)phenyl]ethan-1-one has garnered attention in drug discovery due to its potential therapeutic properties. Its difluoromethyl substituent may enhance binding affinity and selectivity toward biological targets, making it a candidate for enzyme inhibition studies and protein-ligand interactions.
Case Studies :
- Enzyme Inhibition : Research has shown that compounds with difluoromethyl groups can act as effective inhibitors against various enzymes, contributing to the development of new pharmaceuticals targeting diseases such as cancer and inflammation.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Synthetic Routes :
- Nucleophilic Substitution Reactions : The difluoromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
- Reduction and Oxidation : The ketone functional group can be reduced to alcohols or oxidized to carboxylic acids, expanding its utility in synthetic pathways.
Materials Science
In materials science, this compound is being explored for its potential applications in developing advanced materials. The presence of fluorine enhances thermal stability and chemical resistance, making it suitable for high-performance applications.
Applications in Coatings and Polymers
Due to its unique properties, this compound can be integrated into polymer formulations to improve mechanical strength and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Properties of this compound and Analogues
Key Differences and Implications
Electronic and Steric Effects
- This contrasts with 1-(3-hydroxyphenyl)ethan-1-one, where the hydroxyl (-OH) group is electron-donating and prone to Phase II conjugation (e.g., glucuronidation) .
- Difluoromethoxy (-OCF₂H) : Present in 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one, this substituent combines electronegativity with steric bulk, which may influence binding interactions in agrochemical applications .
Pharmaceutical Intermediates
This compound serves as a precursor for fluorinated drug candidates. For example, chalcone derivatives (e.g., (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one) are explored for EGFR and COX-2 inhibition, where fluorine atoms enhance target affinity .
Agrochemical Relevance
The difluoromethyl group is a key motif in agrochemicals, as seen in 3-(difluoromethyl)-1-methyl-1H-pyrazole, a fungicide component. The target compound’s stability under physiological conditions makes it suitable for similar applications .
Material Science
Fluorinated acetophenones are used in organic electronics.
Biological Activity
1-[3-(Difluoromethyl)phenyl]ethan-1-one, also known as difluoromethoxyacetophenone, is an organic compound classified under aryl ketones. Its unique structure, featuring a difluoromethyl group attached to a phenyl ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
- Chemical Formula : C₉H₈F₂O₂
- Molecular Weight : 186.16 g/mol
- IUPAC Name : 1-[3-(difluoromethoxy)phenyl]ethanone
Biological Activity Overview
Aryl ketones are known for their varied biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The difluoromethyl substitution is particularly interesting due to its effects on lipophilicity and hydrogen bonding capabilities, which can influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The presence of the difluoromethyl group enhances its lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability and bioavailability .
Table 1: Comparison of Biological Activities of Aryl Ketones
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 3-Acetyl-4-methylphenol | Anticancer | |
| 4-Fluoroacetophenone | Anti-inflammatory |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various aryl ketones, this compound demonstrated significant activity against Gram-positive bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.
Case Study 2: Anticancer Potential
Research investigating the anticancer potential of difluoromethyl-substituted phenyl compounds revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. The introduction of the difluoromethyl group significantly alters the electronic properties and steric hindrance of the molecule, which can enhance its interaction with specific biological targets.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Methyl | Moderate activity |
| Difluoromethyl | Enhanced lipophilicity and potency |
| Chloromethyl | Reduced activity |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-[3-(difluoromethyl)phenyl]ethan-1-one, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with 3-(difluoromethyl)benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Modified methods, such as refluxing with glacial acetic acid and ZnCl₂ (as seen in naphthalene derivatives), may improve regioselectivity . Key variables include temperature control (60–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of the acylating agent to the aromatic substrate.
Q. How should researchers characterize this compound spectroscopically to confirm its structure?
- Methodological Answer :
- FT-IR : Identify characteristic carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- NMR : ¹H NMR should show a singlet for the acetyl group (δ ~2.6 ppm) and splitting patterns for aromatic protons influenced by the difluoromethyl group. ¹³C NMR will confirm the ketone carbon (δ ~200 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential toxic fumes during decomposition .
- Storage : Keep in sealed containers under inert gas (e.g., N₂) in cool, dry conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict this compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model the electron density distribution to identify electrophilic/nucleophilic sites. For example, the ketone group’s electrophilicity can be quantified using Fukui indices .
- Molecular Dynamics (MD) : Simulate interactions with solvents or enzymes to predict solubility or binding affinity. MD trajectories can reveal conformational stability in aqueous vs. nonpolar environments .
- Validation : Cross-check computational results with experimental kinetics (e.g., reaction rates in varying solvents) .
Q. How can contradictory data on reaction yields or byproducts in literature be resolved?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under standardized conditions (e.g., fixed temperature, solvent purity) to isolate variables.
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities. For instance, over-acylation byproducts may form if excess acyl chloride is used .
- In Situ Monitoring : Employ techniques like Raman spectroscopy to track reaction progress and intermediate formation .
Q. What strategies optimize the compound’s stability in biological assays (e.g., antimicrobial studies)?
- Methodological Answer :
- pH Buffering : Maintain neutral pH to prevent ketone hydrolysis. Use phosphate-buffered saline (PBS) for aqueous solutions .
- Light Protection : Store samples in amber vials to avoid photodegradation, as fluorinated aromatics may undergo radical reactions under UV .
- Cryopreservation : Lyophilize the compound for long-term storage and reconstitute in DMSO for assay compatibility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereocontrol during acylation .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor enantiomeric excess in real time .
- Crystallization Optimization : Use solvent-antisolvent systems to isolate the desired enantiomer via preferential crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
